![molecular formula C14H17ClF3NO B15245399 5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride CAS No. 1207163-68-5](/img/structure/B15245399.png)
5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique spirocyclic structure, which includes a chroman ring fused to a piperidine ring, with a trifluoromethyl group attached to the chroman ring. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride typically involves a multi-step process. One common route includes the condensation of a chromanone derivative with a piperidine derivative under acidic conditions to form the spirocyclic structure. The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonate are used for introducing the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions include quinone derivatives, piperidine derivatives, and various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential therapeutic properties.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structural features.
Medicine: It has shown potential as a lead compound in the development of drugs for treating various diseases, including cancer, diabetes, and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity. The spirocyclic structure provides conformational rigidity, which can improve the compound’s selectivity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[chroman-2,4’-piperidine] derivatives: These compounds share the spirocyclic structure but lack the trifluoromethyl group.
Trifluoromethylated chroman derivatives: These compounds contain the trifluoromethyl group but do not have the spirocyclic structure.
Uniqueness
5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride is unique due to the combination of the spirocyclic structure and the trifluoromethyl group. This combination enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug development and other scientific applications.
Eigenschaften
CAS-Nummer |
1207163-68-5 |
|---|---|
Molekularformel |
C14H17ClF3NO |
Molekulargewicht |
307.74 g/mol |
IUPAC-Name |
5-(trifluoromethyl)spiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C14H16F3NO.ClH/c15-14(16,17)11-2-1-3-12-10(11)4-5-13(19-12)6-8-18-9-7-13;/h1-3,18H,4-9H2;1H |
InChI-Schlüssel |
JUFKANJWIKZZIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNCC2)OC3=CC=CC(=C31)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


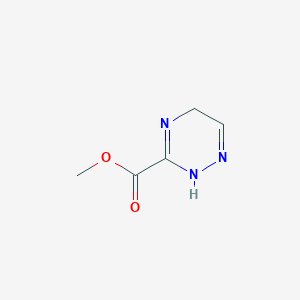
![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)

![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)
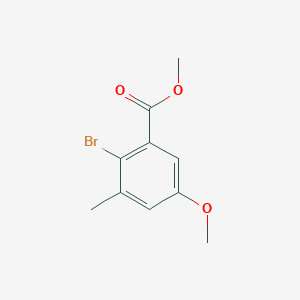
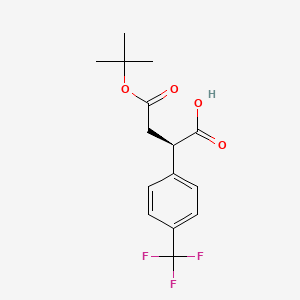
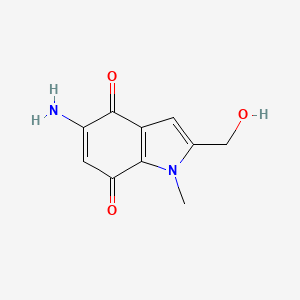
![Bis[3-trifluoro methylbenzyl]sulfone](/img/structure/B15245363.png)
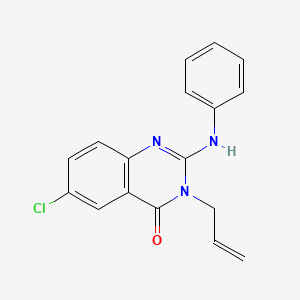
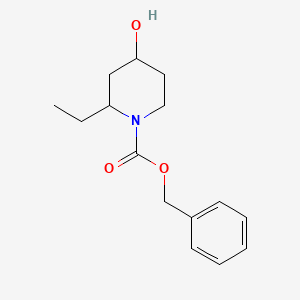
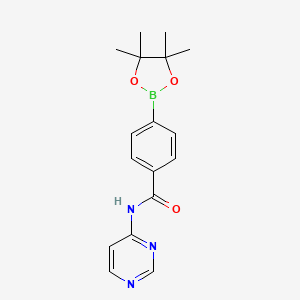
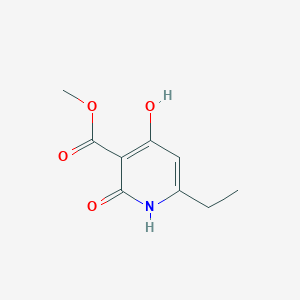
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
